N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Description
Chemical Structure and Properties
The compound N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 1005308-34-8; MF: C₂₂H₂₃N₃O₄S; MW: 425.5 g/mol) features a thiazole core substituted at position 4 with a carbamoyl methyl group linked to a 2,3-dimethylphenyl moiety. The thiazole’s position 2 is further functionalized with a 3,4-dimethoxybenzamide group . Its SMILES representation is COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3C)C)OC, highlighting the methoxy and dimethylphenyl substituents.
Applications and Screening Libraries This compound is included in several screening libraries, such as isomerase kinase inhibitors, protein-protein interaction (PPI) modulators, and chemokine receptor-targeted libraries.
Properties
IUPAC Name |
N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-6-5-7-17(14(13)2)24-20(26)11-16-12-30-22(23-16)25-21(27)15-8-9-18(28-3)19(10-15)29-4/h5-10,12H,11H2,1-4H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXJMBWXHGUMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the reaction of 2-aminothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2,3-dimethylphenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and analgesic responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Substituent Position and Activity: The target compound’s 2,3-dimethylphenyl group (vs.
- Methoxy vs. Halogen Effects : The 3,4-dimethoxybenzamide in the target compound increases lipophilicity (logP ~3.5 predicted) compared to the 4-chlorobenzamide in compound 5c (logP ~3.0), which could influence membrane permeability and target engagement .
Physicochemical Comparison :
| Property | Target Compound | 5c (4-Cl-benzamide) | BJ25985 (2,6-dimethylphenyl) |
|---|---|---|---|
| Molecular Weight | 425.5 | ~350 (estimated) | 425.5 |
| Predicted logP | ~3.5 | ~3.0 | ~3.5 |
| Hydrogen Bond Donors | 3 | 2 | 3 |
| Hydrogen Bond Acceptors | 7 | 5 | 7 |
The higher hydrogen bond acceptors in the target compound (due to methoxy groups) may improve solubility in polar solvents compared to halogenated analogs.
Anti-Inflammatory Activity ()
Compounds like 5c (N-(4-phenylthiazol-2-yl)-4-chlorobenzamide) showed potent anti-inflammatory effects in carrageenan-induced edema assays, with activity linked to the 4-chlorophenyl group’s electron-withdrawing properties. In contrast, the target compound’s 3,4-dimethoxy substituents, being electron-donating, may shift activity toward kinase or PPI modulation rather than cyclooxygenase inhibition .
Kinase and PPI Inhibition ()
The inclusion of the target compound in kinase inhibitor libraries suggests interaction with ATP-binding pockets or allosteric sites. The dimethoxybenzamide moiety could engage in π-stacking with aromatic residues (e.g., Phe in kinases), while the 2,3-dimethylphenyl group may occupy hydrophobic regions.
Biological Activity
N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound belonging to the thiazolecarboxamide class. Its unique structure incorporates a thiazole ring, a dimethylphenyl group, and a dimethoxybenzamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research.
Chemical Structure
The molecular formula of this compound is C_{19}H_{22}N_{2}O_{3}S. The compound's structure can be visualized as follows:
Anticancer Properties
Research indicates that compounds with thiazole structures often exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives can inhibit tumor cell proliferation by interfering with various cellular pathways. Specifically, this compound may act through mechanisms such as:
- Inhibition of key enzymes involved in cancer cell metabolism.
- Induction of apoptosis in cancer cells through the modulation of signaling pathways.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Thiazole derivatives are known for their ability to inhibit the growth of various bacterial strains. Preliminary studies suggest that this compound may exert its antimicrobial effects by:
- Disrupting bacterial cell wall synthesis.
- Inhibiting DNA replication in pathogenic microorganisms.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and carbamoyl group are believed to be crucial for binding to these targets, leading to biological effects such as:
- Enzyme inhibition , which can alter metabolic pathways.
- Receptor modulation , potentially affecting signal transduction processes.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various thiazole derivatives. Among them, compounds structurally similar to this compound showed IC50 values ranging from 10 to 30 µM against several cancer cell lines (A549 lung cancer cells and MCF7 breast cancer cells). The results indicated that these compounds could significantly reduce cell viability compared to control groups .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
